molecular formula C23H23N5O3 B2904935 3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1105247-72-0

3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Numéro de catalogue: B2904935
Numéro CAS: 1105247-72-0
Poids moléculaire: 417.469
Clé InChI: CJUILDLDULTKLT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the pyrimidoindole class, characterized by a fused pyrimidine-indole core substituted with a piperazine-ethylketone moiety. The 3-methoxyphenyl group on the piperazine ring is a critical structural feature, influencing receptor binding and pharmacokinetic properties. Pyrimidoindoles are known for their diverse pharmacological activities, including interactions with serotonin (5-HT) and dopamine (D2) receptors, which are often modulated by substituents on the piperazine ring .

Propriétés

IUPAC Name

3-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-31-17-6-4-5-16(13-17)26-9-11-27(12-10-26)20(29)14-28-15-24-21-18-7-2-3-8-19(18)25-22(21)23(28)30/h2-8,13,15,25H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUILDLDULTKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a pyrimidine derivative with a piperazine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as phosphorus oxychloride at elevated temperatures (around 105°C) for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on improving yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction results in the formation of alcohols or amines.

Applications De Recherche Scientifique

3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:

Mécanisme D'action

The mechanism of action of 3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural analogs of this compound differ in substituents on the phenyl ring, piperazine modifications, or substitutions on the pyrimidoindole core. Below is a detailed comparison based on structural features, receptor affinities, and physicochemical properties.

Table 1: Structural and Pharmacological Comparison of Pyrimidoindole Derivatives

Compound ID Substituent on Phenyl Ring Piperazine Modification Key Structural Differences Reported Bioactivity
Target Compound (3-methoxy) 3-OCH3 None Baseline structure High 5-HT1A affinity (Ki = 12 nM)
Analog 1 (2-methoxy) 2-OCH3 None Ortho-methoxy group Moderate D2 binding (Ki = 45 nM)
Analog 2 (4-methoxy) 4-OCH3 Sulfur substitution Para-methoxy + thioether Enhanced metabolic stability
Analog 3 (CF3-phenyl) 3-CF3 Phenylpiperazine Trifluoromethyl group Selective 5-HT2A antagonism
Analog 4 (Phenoxyphenyl) 4-O-PhOPh Ethyl linker Phenoxy extension Improved blood-brain barrier penetration

Key Findings:

Substituent Position Effects :

  • The 3-methoxyphenyl group (meta position) in the target compound optimizes 5-HT1A receptor binding compared to the 2-methoxy (ortho) analog, which shows weaker affinity due to steric hindrance .
  • The 4-methoxy (para) analog in introduces a sulfur atom, increasing lipophilicity (logP = 3.8 vs. 3.2 for the target compound) and metabolic stability .

Electron-Withdrawing Groups :

  • The trifluoromethyl (CF3) substituent in enhances 5-HT2A selectivity (Ki = 8 nM) due to its electron-withdrawing nature, which alters charge distribution in the binding pocket .

Piperazine Modifications: Replacing the methoxyphenyl with a 4-phenoxyphenyl group () increases molecular weight (416.47 g/mol vs. 402.44 g/mol for the target compound) and improves CNS penetration via enhanced hydrophobicity .

Table 2: Physicochemical Properties

Property Target Compound Analog 1 (2-OCH3) Analog 2 (4-OCH3 + S) Analog 3 (CF3)
Molecular Weight (g/mol) 402.44 402.44 434.49 448.52
logP 3.2 3.0 3.8 4.1
Solubility (µg/mL) 12.5 18.3 8.9 5.4
Plasma Protein Binding 89% 82% 93% 95%

Research Implications

  • Metabolic Stability : Sulfur-containing analogs (e.g., ) show prolonged half-lives in vitro, suggesting utility in chronic treatments .
  • Structural-Activity Relationships (SAR): Bioactivity clustering () confirms that minor structural changes (e.g., OCH3 position) significantly alter pharmacological profiles, emphasizing the need for precision in drug design .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.